DCG04

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

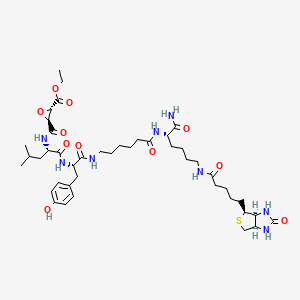

C43H66N8O11S |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31-,32-,35-,36-,37-/m0/s1 |

InChI Key |

MHOVYDVXSWUHAZ-JWZOSVBYSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of DCG04: A Technical Guide to an Activity-Based Probe for Cysteine Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCG04 is a potent, broad-spectrum, and irreversible activity-based probe (ABP) designed to target the papain family of cysteine cathepsins. As a derivative of the well-characterized natural inhibitor E-64, this compound functions as a mechanism-based covalent modifier of the active site cysteine residue present in these proteases. This specificity for the active form of the enzyme makes it an invaluable tool for activity-based protein profiling (ABPP), enabling the detection, identification, and quantification of functional cathepsins within complex biological systems. This guide provides an in-depth overview of the probe's mechanism of action, summarizes its inhibitory potency, details key experimental protocols for its application, and illustrates its utility in studying critical signaling pathways.

Core Mechanism of Action

The functionality of the this compound probe is dictated by its tripartite structure, which includes a reactive "warhead," a peptide recognition scaffold, and a reporter tag.

-

Reactive Group (Warhead): The core of this compound's inhibitory action lies in its epoxysuccinate electrophile. This epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue within the active site of a target cathepsin.

-

Recognition Scaffold: The probe features a peptide backbone (based on E-64) that provides the necessary conformation to bind within the active site cleft of papain-family cysteine proteases.

-

Reporter Tag: this compound is functionalized with a biotin molecule, typically attached via a lysine sidechain.[1] This biotin tag serves as a versatile handle for downstream applications, including detection by streptavidin-conjugated reporters or affinity purification for proteomic analysis.[2]

The labeling process is a two-step mechanism characteristic of irreversible inhibitors:

-

Reversible Binding (E+I ⇌ E-I): The probe first binds non-covalently to the active site of a cathepsin, forming a reversible enzyme-inhibitor complex (E-I). This initial binding is governed by the probe's affinity for the enzyme's active site.

-

Irreversible Covalent Modification (E-I → E-I):* Following initial binding, the catalytic cysteine's highly reactive thiolate anion performs a nucleophilic attack on one of the epoxide carbons. This opens the epoxide ring and forms a stable thioether bond, permanently linking the probe to the enzyme.[2]

Because the formation of the catalytic thiolate anion is pH-dependent and essential for enzymatic activity, this compound exclusively labels proteolytically active cathepsins, providing a direct readout of enzyme function rather than mere abundance.

Quantitative Data: Inhibitory Potency

Direct and comprehensive kinetic data for this compound across all its targets is not extensively consolidated in the literature. However, its inhibitory activity can be understood from data on its parent compound, E-64 , a widely studied cysteine protease inhibitor from which this compound is derived.[2] The biotin tag on this compound is not expected to significantly alter the intrinsic reactivity of the epoxide warhead. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

| Inhibitor | Target Cathepsin | IC50 (in vitro) | Reference(s) |

| E-64 | Cathepsin K | 1.4 nM | [3] |

| Cathepsin L | 2.5 nM | [3] | |

| Cathepsin S | 4.1 nM | [3] | |

| Papain | 9.0 nM | [4] | |

| Cathepsin B | Inhibited | [4] | |

| Cathepsin H | Inhibited | [4] |

Note: Lower IC50 values indicate higher potency. The effective concentration for in vitro experiments is typically in the range of 1 to 10 µM.[5]

Experimental Protocols

This compound is a cornerstone of Activity-Based Protein Profiling (ABPP). Below are key protocols for its use.

Protocol: Labeling of Active Cathepsins in Cell Lysates

This protocol describes the standard procedure for labeling active cysteine proteases in a complex protein mixture.

-

Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in an appropriate lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.5% NP-40, 5 mM MgCl2). The acidic pH is optimal for the activity of most lysosomal cathepsins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

This compound Labeling:

-

Dilute the protein lysate to a final concentration of 1-2 mg/mL in the lysis buffer.

-

Add this compound from a stock solution (e.g., in DMSO) to the lysate to a final concentration of 1-10 µM. The optimal concentration may require titration.

-

Incubate the reaction for 60 minutes at 37°C to allow for covalent labeling of active enzymes.

-

For competitive profiling, pre-incubate the lysate with a specific inhibitor for 30 minutes before adding this compound to identify the inhibitor's targets.

-

-

Sample Preparation for Analysis:

-

Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95-100°C for 10 minutes to denature the proteins.

-

The samples are now ready for analysis by SDS-PAGE and streptavidin blotting.

-

Protocol: Detection by SDS-PAGE and Streptavidin Blotting

This protocol allows for the visualization of this compound-labeled proteins.

-

SDS-PAGE:

-

Load the prepared protein samples onto a polyacrylamide gel (e.g., 12.5% Tris-Glycine gel).

-

Run the gel according to standard procedures to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a standard Western blot transfer apparatus.

-

-

Blocking and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding. Note: Some blocking agents like milk contain endogenous biotin and may require optimization.

-

Incubate the membrane with streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound streptavidin-HRP.

-

-

Visualization:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the biotinylated proteins using a chemiluminescence detection system. The resulting bands correspond to active cathepsins labeled by this compound.

-

References

- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 3. E-64, cysteine protease inhibitor (CAS 66701-25-5) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. agscientific.com [agscientific.com]

- 6. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The DCG-04 Probe: A Technical Guide for Cysteine Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a powerful and widely utilized activity-based probe (ABP) for the study of cysteine proteases, particularly those of the papain superfamily, which includes the cathepsins. As a biotinylated derivative of the irreversible inhibitor E-64c, DCG-04 covalently modifies the active site cysteine of these enzymes, allowing for their detection, identification, and quantification in complex biological samples. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of the DCG-04 probe, complete with experimental protocols and visualizations to aid researchers in its effective use.

Core Concepts: Structure and Chemical Properties

DCG-04 is meticulously designed for activity-based protein profiling (ABPP). Its structure is comprised of three key functional components:

-

An Epoxide Warhead: This reactive group irreversibly binds to the nucleophilic thiol group of the active site cysteine residue of target proteases.

-

A Peptide Scaffold: This portion of the molecule provides a degree of selectivity for the papain family of cysteine proteases.

-

A Biotin Affinity Tag: This tag allows for the detection and enrichment of probe-labeled proteins using streptavidin-based techniques.

The covalent nature of the interaction between DCG-04 and its target enzymes makes it an invaluable tool for profiling the active contingent of these proteases within a cell or tissue, as it does not bind to inactive zymogens or inhibitor-bound enzymes.

Chemical Properties of DCG-04

| Property | Value |

| Chemical Formula | C43H66N8O11S |

| Molecular Weight | 903.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Data Presentation: Target Profile of DCG-04

-

Cathepsin B

-

Cathepsin C

-

Cathepsin H

-

Cathepsin J

-

Cathepsin K

-

Cathepsin L

-

Cathepsin S

-

Cathepsin V

-

Cathepsin X

The broad reactivity of DCG-04 makes it an excellent tool for initial screens of active cysteine cathepsins in a biological sample. The relative activity of different cathepsins can be inferred from the intensity of the corresponding bands on a western blot. For more specific quantification and determination of inhibitory constants, competition assays are employed.

Competitive Activity-Based Protein Profiling

To determine the IC50 of a novel inhibitor against a specific cathepsin, a competitive ABPP experiment can be performed. In this setup, a cell lysate or purified enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of DCG-04. The ability of the inhibitor to prevent the labeling of the target enzyme by DCG-04 is then quantified, typically by densitometry of the corresponding band on a streptavidin blot. A decrease in the DCG-04 signal indicates successful competition by the inhibitor.

Mandatory Visualizations

Signaling Pathway: Role of Cathepsin L in Cancer Metastasis

Cathepsin L, a key target of DCG-04, is known to be upregulated in various cancers and plays a crucial role in tumor progression and metastasis.[1] The following diagram illustrates a simplified signaling pathway involving Cathepsin L in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.

Caption: Cathepsin L's role in cancer metastasis.

Experimental Workflow: Activity-Based Protein Profiling (ABPP) with DCG-04

The following diagram outlines a typical experimental workflow for identifying active cysteine proteases in a biological sample using DCG-04 coupled with mass spectrometry.

Caption: ABPP workflow using the DCG-04 probe.

Logical Relationship: Research Process Using DCG-04

This diagram illustrates the logical flow of a research project investigating the role of cysteine proteases in a specific disease model using the DCG-04 probe.

Caption: Logical flow of a DCG-04-based study.

Experimental Protocols

Protocol 1: DCG-04 Labeling of Cell Lysates

This protocol is adapted from methodologies described for the analysis of active cathepsins in cell lysates.

Materials:

-

Cell pellets (e.g., from ~2.0 x 106 cells)

-

Ice-cold Lysis Buffer: 50 mM Citrate, pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT

-

DCG-04 stock solution (e.g., 1 mM in DMSO)

-

Bradford Reagent for protein quantification

-

SDS-PAGE loading buffer

-

Microcentrifuge

Procedure:

-

Resuspend the cell pellet in 100 µL of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.

-

Determine the protein concentration of the lysate using the Bradford assay.

-

Dilute the lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.

-

Add DCG-04 to the lysate to a final concentration of 1-5 µM.

-

Incubate for 1 hour at 37°C.

-

Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

The samples are now ready for analysis by SDS-PAGE and streptavidin-HRP blotting.

Protocol 2: Direct Labeling of Purified Cathepsin X

This protocol is for the direct labeling of a purified cysteine protease and is adapted from a study on Cathepsin X.[2]

Materials:

-

Purified Cathepsin X

-

Reaction Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM MgCl2, 2 mM DTT

-

DCG-04 stock solution (e.g., 10 mM in DMSO)

-

SDS-PAGE loading buffer

-

Microcentrifuge tubes

Procedure:

-

Dilute the purified Cathepsin X to a concentration of 3 ng/µL in the Reaction Buffer.

-

Optional (for competition experiments): Pre-treat the diluted enzyme with a specific inhibitor for 30 minutes at room temperature.

-

Add DCG-04 to a final concentration of 100 µM.

-

Incubate for 30 minutes at room temperature.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the labeled protein by SDS-PAGE and visualize using a Typhoon flatbed laser scanner if a fluorescently tagged DCG-04 was used, or by streptavidin-HRP blotting for the biotinylated probe.

Conclusion

The DCG-04 probe is an indispensable tool for the functional investigation of cysteine proteases. Its broad reactivity and the robustness of the associated experimental workflows allow for the comprehensive profiling of active cathepsins in a variety of biological contexts. By enabling the specific detection and identification of active enzymes, DCG-04 provides crucial insights into the roles of these proteases in health and disease, thereby facilitating the discovery of novel biomarkers and therapeutic targets. This guide serves as a foundational resource for researchers embarking on the use of this powerful chemical probe.

References

Activity-Based Protein Profiling with DCG-04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the potent, irreversible cysteine protease probe, DCG-04. This document details the core principles of ABPP, the mechanism of DCG-04, experimental protocols for its application, and methods for data analysis, with a focus on providing actionable information for researchers in drug discovery and chemical biology.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional study of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the functional state of enzymes. These probes, known as Activity-Based Probes (ABPs), are small molecules that typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment of labeled proteins.

The key advantage of ABPP is its ability to selectively label active enzymes, providing a direct readout of their functional status. This makes it an invaluable tool for identifying novel enzyme targets, screening for enzyme inhibitors, and understanding the role of enzymatic activity in various physiological and pathological processes.

DCG-04: A Specific Probe for Cysteine Cathepsins

DCG-04 is a widely used activity-based probe designed to target the papain family of cysteine proteases, which includes many of the cathepsins.[1]

Structure and Mechanism of Action:

DCG-04 is a derivative of the natural product E-64, a well-characterized inhibitor of cysteine proteases.[2] Its structure features:

-

An epoxide electrophile: This "warhead" irreversibly alkylates the active site cysteine residue of target proteases.

-

A peptide recognition element (Leu-Tyr): This element provides selectivity for the papain-like cysteine proteases.

-

A biotin reporter tag: This tag allows for the detection and affinity purification of DCG-04-labeled proteins using streptavidin-based methods.

The covalent and irreversible nature of the interaction between DCG-04 and its targets makes it a robust tool for profiling active cysteine proteases.

Experimental Protocols

The following protocols provide a general framework for using DCG-04 in ABPP experiments. Optimization may be required for specific cell types, tissues, or experimental goals.

Labeling of Cell Lysates with DCG-04

This protocol is suitable for profiling the activity of cysteine cathepsins in cultured cells.

Materials:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors other than cysteine protease inhibitors)

-

DCG-04 stock solution (e.g., 100 µM in DMSO)

-

Protein concentration assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate.

-

-

DCG-04 Labeling:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

-

Add DCG-04 to a final concentration of 1-5 µM. A no-probe control (DMSO vehicle) should be included.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

The labeled proteome is now ready for analysis by SDS-PAGE and streptavidin blotting or for enrichment and mass spectrometry.

-

In Vivo Labeling with DCG-04 (for cellular uptake)

While DCG-04 itself is not cell-permeable, modified versions or specific delivery methods can be used for in vivo labeling. For instance, DCG-04 can be coupled to a cell-penetrating peptide or a ligand for a specific receptor to facilitate its entry into cells.

Note: This is an advanced application and requires specialized probe synthesis and delivery strategies.

Data Presentation: Quantitative Analysis of DCG-04 Labeled Proteomes

A key outcome of ABPP experiments is the identification and quantification of probe-labeled proteins. This data provides a snapshot of the active protease profile under specific conditions.

Table 1: Representative Cysteine Cathepsins Labeled by DCG-04 in Various Biological Systems. This table summarizes cathepsins that have been reported to be labeled by DCG-04 in different cell lines and tissues. The presence of a checkmark (✓) indicates reported labeling.

| Cathepsin | J774 Macrophages[1] | RAW264.7 Macrophages[3] | Rat Liver Lysates[4] | Drosophila S2 Cells[5] |

| Cathepsin B | ✓ | ✓ | ✓ | ✓ |

| Cathepsin C | ✓ | ✓ | ||

| Cathepsin H | ✓ | |||

| Cathepsin K | ✓ | |||

| Cathepsin L | ✓ | ✓ | ✓ | ✓ |

| Cathepsin S | ✓ | |||

| Cathepsin Z | ✓ | ✓ | ||

| Cathepsin F | ✓ |

Mandatory Visualizations

Signaling Pathways Involving Cysteine Cathepsins

Cysteine cathepsins, the primary targets of DCG-04, are implicated in a variety of signaling pathways, particularly in cancer progression and immune responses.

Caption: Cysteine cathepsin involvement in cancer and immune signaling.

Experimental Workflow for ABPP with DCG-04

The general workflow for an ABPP experiment using DCG-04 involves several key steps from sample preparation to data analysis.

Caption: General experimental workflow for ABPP using DCG-04.

Logical Relationship of ABPP Components

The core components of an activity-based probe work in concert to enable the specific labeling and detection of active enzymes.

Caption: Logical relationship of the components of an activity-based probe.

Conclusion

Activity-based protein profiling with DCG-04 is a robust and versatile method for studying the activity of cysteine cathepsins in a variety of biological contexts. This technical guide provides a foundational understanding and practical protocols for researchers interested in applying this powerful technology. The ability to directly measure enzyme activity in native biological systems offers unique insights into cellular processes and provides a powerful platform for the discovery and development of novel therapeutics.

References

- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

DCG-04: A Technical Guide to Unveiling Novel Cysteine Protease Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteine proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. However, understanding the specific functions of individual proteases within complex biological systems remains a significant challenge. DCG-04, an activity-based probe (ABP), has emerged as a powerful tool for the functional discovery of cysteine proteases. This technical guide provides an in-depth overview of DCG-04, its mechanism of action, detailed experimental protocols for its application in activity-based protein profiling (ABPP), and its utility in discovering novel protease functions, particularly in the context of cancer and immunology.

Introduction to DCG-04: An Activity-Based Probe

DCG-04 is a biotinylated derivative of the natural product E-64, a well-characterized irreversible inhibitor of papain-family cysteine proteases.[1][2] As an activity-based probe, DCG-04 is designed to specifically and covalently label the active form of these enzymes, allowing for their detection, identification, and quantification in complex biological samples such as cell lysates and tissues.[3][4] This specificity for active enzymes provides a direct measure of their functional state, a critical advantage over traditional methods that measure protein abundance, which may not correlate with enzymatic activity.[5]

The structure of DCG-04 consists of three key components:

-

An Epoxide "Warhead": This reactive group irreversibly binds to the nucleophilic cysteine residue in the active site of the protease.[1]

-

A Peptide Recognition Element: This sequence provides specificity for the papain family of cysteine proteases.[6]

-

A Biotin Reporter Tag: This tag allows for the detection and affinity purification of the labeled proteases using streptavidin-based methods.[6]

Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The probe's peptide backbone directs it to the active site of target cysteine proteases. Once positioned, the electrophilic epoxide ring is attacked by the catalytic cysteine residue, forming a stable covalent thioether bond. This reaction is dependent on the catalytic activity of the protease, ensuring that only active enzymes are labeled.

Figure 1: Mechanism of DCG-04 covalent labeling of an active cysteine protease.

Quantitative Data: Specificity and Reactivity of DCG-04

| Target Protease Family | Specific Proteases Labeled by DCG-04 | Biological Contexts of Study |

| Cathepsins | Cathepsin B, C, H, J, K, L, S, V, X, Z[5][7] | Cancer,[8] Immunology,[9] Neurobiology,[10] Parasitology[11] |

| Other Cysteine Proteases | Falcipain-1 (in Plasmodium falciparum) | Malaria Research |

| Plant Papain-like Cysteine Proteases (PLCPs) | Plant Biology |

Note: The intensity of labeling can vary depending on the abundance and activity of the specific protease in the biological sample.

Experimental Protocols: Activity-Based Protein Profiling (ABPP) with DCG-04

The following protocols provide a general framework for using DCG-04 to label, identify, and quantify active cysteine proteases in complex biological mixtures.

Labeling of Active Cysteine Proteases in Cell Lysates

This protocol describes the labeling of active cysteine proteases in a total cell lysate.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, with protease inhibitors excluding cysteine protease inhibitors)

-

DCG-04 (stock solution in DMSO)

-

Dithiothreitol (DTT)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Labeling Reaction:

-

Dilute the lysate to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

-

Add DCG-04 to a final concentration of 1-5 µM.

-

Incubate for 1 hour at 37°C.

-

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: The labeled proteins can be analyzed by SDS-PAGE followed by streptavidin-HRP blotting or proceed to enrichment for mass spectrometry analysis.

Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins for subsequent identification by mass spectrometry.

Materials:

-

DCG-04 labeled lysate (from section 4.1)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

-

Elution Buffer (e.g., SDS-PAGE loading buffer or on-bead digestion buffer)

Procedure:

-

Binding: Incubate the DCG-04 labeled lysate with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

-

Wash 1: 1% SDS in PBS

-

Wash 2: 0.5% SDS in PBS

-

Wash 3: 0.1% SDS in PBS

-

Wash 4: PBS

-

-

Elution/On-Bead Digestion:

-

For SDS-PAGE analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

For Mass Spectrometry: Proceed with on-bead digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C.

-

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing the enriched and digested peptides for LC-MS/MS analysis.

Materials:

-

Digested peptide solution (from section 4.2)

-

C18 desalting spin tips

-

Mass spectrometry compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)

Procedure:

-

Peptide Collection: Collect the supernatant containing the digested peptides from the streptavidin beads.

-

Desalting: Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions. This step is crucial to remove salts and detergents that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: The purified peptides are then ready for analysis by LC-MS/MS for identification and quantification.

Figure 2: General experimental workflow for ABPP using DCG-04.

Discovering Novel Protease Functions with DCG-04

DCG-04 has been instrumental in elucidating the roles of cysteine proteases in various biological processes. By enabling the specific identification of active proteases in different physiological and pathological states, DCG-04 has helped to uncover previously unknown functions.

Case Study: Unveiling the Role of Cathepsin L in Neuropeptide Processing

A significant discovery facilitated by DCG-04 was the identification of Cathepsin L as a key enzyme in the processing of proenkephalin, a precursor to opioid neuropeptides.[1][10] Prior to this, the primary enzymes thought to be involved were the prohormone convertases. Using DCG-04 as an affinity probe, researchers were able to isolate and identify the active cysteine protease responsible for this processing event in secretory vesicles as Cathepsin L.[10] This finding has expanded our understanding of neuropeptide biosynthesis and highlighted a novel, non-lysosomal function for Cathepsin L.

Applications in Cancer Research

Cysteine cathepsins are frequently dysregulated in cancer and have been implicated in various aspects of tumor progression, including invasion, metastasis, and apoptosis.[8] DCG-04 has been a valuable tool for profiling the activity of these proteases in cancer models.

Cathepsin B and Apoptosis: Cathepsin B, a target of DCG-04, has been shown to play a role in the induction of apoptosis (programmed cell death). In response to certain stimuli, such as TNF-α, Cathepsin B can be released from the lysosome into the cytosol, where it can activate the apoptotic cascade.[2][10]

Figure 3: Simplified signaling pathway of Cathepsin B in apoptosis.

Cathepsin L and Metastasis: Upregulation of Cathepsin L activity is associated with increased cancer cell invasion and metastasis.[1][12] Extracellular Cathepsin L can degrade components of the extracellular matrix (ECM), facilitating tumor cell migration. It can also be involved in signaling pathways that promote epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1]

Figure 4: Role of secreted Cathepsin L in promoting cancer metastasis.

Applications in Immunology

Cysteine cathepsins play crucial roles in the immune system, particularly in antigen presentation and Toll-like receptor (TLR) signaling. DCG-04 can be used to profile the activity of these proteases in immune cells.

Cathepsins and Toll-like Receptor (TLR) Signaling: Certain TLRs, which are key receptors in the innate immune system, require proteolytic cleavage by cathepsins for their activation.[7][9] For example, TLR9, which recognizes microbial DNA, is cleaved by cathepsins in the endolysosome, a necessary step for initiating a signaling cascade that leads to an inflammatory response.[6]

Figure 5: Involvement of cathepsins in the activation of TLR9 signaling.

Conclusion and Future Directions

DCG-04 has proven to be an invaluable tool for the functional characterization of cysteine proteases. Its ability to specifically label active enzymes has enabled researchers to move beyond simple expression analysis and gain a deeper understanding of the roles these proteases play in health and disease. The application of DCG-04 in activity-based protein profiling has led to the discovery of novel protease functions, expanded our knowledge of complex signaling pathways, and identified potential new targets for drug development.

Future advancements in this field may include the development of next-generation probes with improved cell permeability for in vivo imaging, as well as the use of quantitative proteomic techniques in combination with DCG-04 to provide a more comprehensive and dynamic view of protease activity in response to various stimuli or therapeutic interventions. The continued application of DCG-04 and similar activity-based probes will undoubtedly continue to drive new discoveries in the field of protease biology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Cathepsin B mediates TRAIL-induced apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokines regulate cysteine cathepsins during TLR responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleic acid recognition by Toll-like receptors is coupled to stepwise processing by cathepsins and asparagine endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein preparation for LC-MS/MS analysis [protocols.io]

- 9. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Proteolytic Landscape: An In-depth Technical Guide to Exploring the Active Site of Cathepsins with DCG-04

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DCG-04, a powerful activity-based probe for the study of cysteine cathepsins. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and explore its use in elucidating the role of cathepsins in complex biological processes.

Introduction to Cathepsins and the Role of Activity-Based Probes

Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation. However, their activity is not confined to the lysosome; they are also involved in a diverse array of physiological and pathological processes, including immune responses, prohormone processing, and cancer progression. The dysregulation of cathepsin activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

Traditional methods for studying enzymes, such as immunoassays, measure total protein levels but fail to provide information about their enzymatic activity. Activity-based probes (ABPs) have emerged as invaluable tools to overcome this limitation. ABPs are small molecules that covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. DCG-04 is a widely utilized ABP that has significantly advanced our understanding of the functional roles of cysteine cathepsins.

The Mechanism of Action of DCG-04

DCG-04 is a small molecule probe designed to irreversibly bind to the active site of papain-family cysteine proteases, which includes the majority of cathepsins. Its structure consists of three key components:

-

An Epoxide "Warhead": This electrophilic group is the reactive moiety that forms a covalent thioether bond with the catalytic cysteine residue in the active site of the cathepsin. This irreversible binding event effectively "tags" the active enzyme.

-

A Peptide Recognition Sequence: A short peptide sequence that provides some selectivity for the papain-like cysteine proteases.

-

A Reporter Tag: DCG-04 is typically synthesized with a biotin tag, allowing for detection and purification of labeled cathepsins using streptavidin-based methods. Fluorescently tagged versions of DCG-04 are also commonly used for direct visualization in gels and in vivo imaging.

The covalent nature of the interaction between DCG-04 and the active site cysteine provides a stable and specific label that can be used to identify and quantify active cathepsins in complex biological samples.

Quantitative Analysis of DCG-04 Interaction with Cathepsins

While DCG-04 is a potent and widely used probe, specific IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values are not extensively reported in the literature. This is likely because its primary use is as an activity-based probe for labeling and identification rather than as a classical inhibitor for kinetic studies. However, the labeling profile of DCG-04 across different cathepsins provides a qualitative measure of its reactivity.

The table below summarizes the known cathepsin targets of DCG-04 based on labeling experiments in various biological samples.

| Cathepsin | Labeled by DCG-04 | Notes |

| Cathepsin B | Yes | Frequently and strongly labeled in various cell and tissue lysates. |

| Cathepsin C | Yes | Labeled by DCG-04. |

| Cathepsin H | Yes | Labeled by DCG-04. |

| Cathepsin J | Yes | Labeled by DCG-04. |

| Cathepsin K | Yes | Labeled by DCG-04. |

| Cathepsin L | Yes | Frequently and strongly labeled in various cell and tissue lysates. |

| Cathepsin S | Yes | Frequently and strongly labeled in various cell and tissue lysates. |

| Cathepsin V | Yes | Labeled by DCG-04. |

| Cathepsin X | Yes | Labeled by DCG-04. |

Experimental Protocols

This section provides detailed methodologies for the use of DCG-04 in labeling active cathepsins in cell lysates and for in vivo imaging applications.

Labeling of Active Cathepsins in Cell Lysates

This protocol describes the labeling of active cathepsins in a cell lysate, followed by analysis using SDS-PAGE and streptavidin blotting.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM sodium acetate, pH 5.5, containing 0.1% Triton X-100, 1 mM EDTA, and 1 mM DTT (freshly added)

-

DCG-04 (biotinylated) stock solution (e.g., 100 µM in DMSO)

-

4x SDS-PAGE loading buffer

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) and determine the protein concentration.

-

-

DCG-04 Labeling:

-

In a microcentrifuge tube, dilute 25-50 µg of protein lysate with Lysis Buffer to a final volume of 50 µL.

-

Add DCG-04 to a final concentration of 1-2 µM.

-

Incubate for 30-60 minutes at 37°C.

-

To stop the reaction, add 16 µL of 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and run according to standard procedures.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with chemiluminescent HRP substrate and visualize the labeled cathepsins using an imaging system.

-

In Vivo Imaging of Cathepsin Activity

This protocol provides a general framework for in vivo imaging of cathepsin activity in a mouse model using a fluorescently-labeled DCG-04 analog. Specific parameters may need to be optimized for the particular animal model and imaging system.

Materials:

-

Tumor-bearing mice or other relevant mouse model

-

Fluorescently-labeled DCG-04 analog (e.g., Cy5-DCG-04)

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

If necessary, remove fur from the imaging area to reduce autofluorescence.

-

-

Probe Administration:

-

Prepare a solution of the fluorescent DCG-04 analog in sterile PBS at the desired concentration.

-

Inject the probe intravenously (e.g., via the tail vein). The optimal dose and timing should be determined empirically.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.

-

Acquire fluorescent images using the appropriate excitation and emission filters for the chosen fluorophore.

-

-

Ex Vivo Analysis (Optional):

-

After the final imaging time point, euthanize the mouse.

-

Excise tumors and other organs of interest.

-

Image the excised tissues to confirm the in vivo signal and to perform more detailed analysis.

-

-

Data Analysis:

-

Quantify the fluorescent signal in the regions of interest (e.g., tumor vs. background) using the imaging software.

-

Application of DCG-04 in Elucidating Signaling Pathways: The TGF-β Connection

Cathepsins are increasingly recognized for their roles in modulating signaling pathways. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling cascade, which is critical in development, tissue homeostasis, and disease.

Studies have shown that cathepsin activity can influence TGF-β signaling. For instance, secreted cathepsins can activate latent TGF-β, thereby initiating downstream signaling. DCG-04 and its analogs can be used to monitor the cathepsin activity that contributes to this process. By treating cells or animal models with inhibitors and assessing the changes in both cathepsin activity (using DCG-04) and TGF-β signaling readouts (e.g., Smad phosphorylation), researchers can dissect the role of specific cathepsins in this pathway.

Conclusion

DCG-04 is a versatile and powerful tool for the study of cysteine cathepsins. Its ability to specifically and covalently label active enzymes has provided invaluable insights into their roles in health and disease. The protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize DCG-04 in their own investigations, ultimately advancing our understanding of cathepsin biology and facilitating the development of novel therapeutics.

DCG-04: An In-Depth Technical Guide to Identifying Active Cysteine Proteases in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, a powerful activity-based probe for the detection and identification of active papain-like cysteine proteases, primarily cathepsins, in complex biological samples such as cell lysates.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and activity-based probe derived from the natural cysteine protease inhibitor E-64.[1][2] Its structure is key to its function, consisting of three main components:

-

An epoxide electrophile: This "warhead" covalently binds to the nucleophilic cysteine residue in the active site of papain-like cysteine proteases.[2][3]

-

A peptide scaffold: This portion of the molecule directs the probe to the active site of the target proteases.[3]

-

A biotin tag: This affinity handle allows for the detection and purification of labeled proteases using streptavidin-based methods.[3][4]

The covalent nature of the interaction ensures a stable and irreversible labeling of only the active forms of the proteases, providing a direct measure of their enzymatic activity.

Mechanism of Action

DCG-04 functions by hijacking the catalytic mechanism of cysteine proteases. The active site cysteine of a protease normally attacks the peptide bond of a substrate. In a similar fashion, the active site cysteine of a target protease attacks the epoxide ring of DCG-04. This reaction forms a stable thioether bond, effectively locking the probe in the active site and rendering the enzyme inactive.[1] Because this reaction is dependent on the catalytic activity of the protease, DCG-04 will not label inactive zymogens or inhibitor-bound enzymes.

Proteases Targeted by DCG-04

DCG-04 is a broad-spectrum probe for papain-like cysteine proteases, with a particular affinity for cathepsins.[2] Its use in numerous studies has led to the identification of a range of active cathepsins in various cell and tissue lysates.

| Protease Family | Specific Proteases Identified by DCG-04 | Key Cellular Functions |

| Cathepsins | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X | Antigen presentation, apoptosis, extracellular matrix remodeling, prohormone processing, immune response.[2][5][6][7][8] |

Experimental Protocols

The following are detailed protocols for the use of DCG-04 in cell lysates, from initial labeling to downstream analysis.

Preparation of Cell Lysates

Proper lysate preparation is crucial for maintaining protease activity.

Materials:

-

Cell pellet

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (50 mM Sodium Acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40 or 0.1% Triton X-100, 0.5% CHAPS)[1][2][3]

-

Protease inhibitor cocktail (optional, without cysteine protease inhibitors)

-

Microcentrifuge

-

Protein quantification assay (e.g., BCA or Bradford)

Protocol:

-

Wash the cell pellet with ice-cold PBS to remove any residual media.

-

Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 100 µL of buffer per 2 x 10⁶ cells.[3]

-

Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[3]

-

Carefully collect the supernatant, which contains the soluble proteome.

-

Determine the protein concentration of the lysate.

Labeling of Active Proteases with DCG-04

Materials:

-

Cell lysate

-

DCG-04 stock solution (in DMSO)

-

Reaction Buffer (50 mM Sodium Acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT)[2]

-

Water bath or incubator at 37°C or room temperature

Protocol:

-

Dilute the cell lysate to a final concentration of 1 mg/mL in the reaction buffer.[2]

-

Add DCG-04 to the lysate to a final concentration of 5-50 µM. The optimal concentration may need to be determined empirically.[1][2]

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C.[1][2]

-

To stop the reaction, add 4x SDS-PAGE loading buffer and boil the sample at 95°C for 5 minutes.

Visualization of Labeled Proteases by SDS-PAGE and Streptavidin Blotting

Materials:

-

DCG-04 labeled lysate

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Separate the DCG-04 labeled proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the labeled proteases using an appropriate imaging system.

Affinity Purification of DCG-04 Labeled Proteases for Mass Spectrometry

Materials:

-

DCG-04 labeled lysate

-

Streptavidin-agarose beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 1% NP-40 in PBS)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

-

Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Protocol:

-

Incubate the DCG-04 labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer.

-

The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or subjected to on-bead digestion.

-

Prepare the samples for mass spectrometry analysis according to standard protocols, which typically involve reduction, alkylation, and tryptic digestion.[9][10]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for DCG-04 Labeling and Identification

Caption: Experimental workflow for identifying active proteases using DCG-04.

Signaling Pathway: Role of Cathepsin B in Cancer Progression

Caption: Simplified pathway of Cathepsin B's role in cancer.

Signaling Pathway: Role of Cathepsins in Antigen Presentation

Caption: Role of Cathepsins L and S in MHC Class II antigen presentation.

Conclusion

DCG-04 is an invaluable tool for the functional profiling of cysteine proteases in cell lysates. Its activity-based mechanism allows for the specific labeling and subsequent identification of catalytically active enzymes, providing insights into their roles in various physiological and pathological processes. The protocols and pathways outlined in this guide offer a solid foundation for researchers to employ DCG-04 in their studies and contribute to the growing understanding of the functional proteome.

References

- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 4. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsins and their involvement in immune responses [smw.ch]

- 8. Papain-like protease - Wikipedia [en.wikipedia.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Unlocking the Proteome: A Technical Guide to Chemical Probes in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, proteins are the primary actors. Understanding their dynamic behavior, interactions, and functional states is paramount for unraveling disease mechanisms and developing novel therapeutics. Chemical probes have emerged as indispensable tools in proteomics, offering a powerful lens to illuminate the functional proteome. This in-depth technical guide provides a comprehensive overview of the fundamental concepts, experimental protocols, and data interpretation strategies for utilizing chemical probes in proteomics research.

Core Principles of Chemical Probes in Proteomics

Chemical proteomics employs small-molecule probes to study protein function directly within complex biological systems.[1][2] These probes are meticulously designed to interact with specific protein subsets, enabling their identification, quantification, and functional characterization. The utility of chemical probes lies in their ability to provide a snapshot of the active proteome, a feat not achievable through traditional expression-based proteomics, which only measures protein abundance.[3][4]

The fundamental design of a chemical probe consists of three key components: a reactive group or "warhead" that covalently binds to the target protein, a linker, and a reporter tag for detection and enrichment.[4] The modular nature of this design allows for the development of a diverse arsenal of probes tailored for specific applications.

There are three main classes of chemical probes used in proteomics:

-

Activity-Based Probes (ABPs): These probes are designed to target the active sites of specific enzyme families.[3][4] By reacting with catalytically active enzymes, ABPs provide a direct measure of enzyme function. This approach is invaluable for identifying dysregulated enzyme activity in disease states and for screening for potent and selective enzyme inhibitors.

-

Photoaffinity Probes (PAPs): Also known as photoaffinity labels (PALs), these probes contain a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins.[5] This technique is particularly useful for identifying the protein targets of small molecules and for mapping drug-binding sites.[5][6]

-

Biotinylation Probes: These probes utilize the high-affinity interaction between biotin and streptavidin for the enrichment of interacting proteins.[7] Proximity biotinylation, using enzymes like AirID or split-AirID fused to a protein of interest, allows for the labeling and subsequent identification of proteins in close proximity, providing insights into protein-protein interaction networks.

Experimental Protocols

The successful application of chemical probes in proteomics relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the three major classes of probes.

Activity-Based Protein Profiling (ABPP)

ABPP experiments can be performed on cell lysates (in vitro) or in living cells (in situ). The general workflow involves labeling, enrichment, and analysis by mass spectrometry.[3]

In Vitro ABPP Protocol:

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS).

-

Probe Labeling: Incubate the proteome with the biotinylated ABP for a specified time to allow for covalent modification of active enzymes. A no-probe control should be included.

-

Enrichment of Labeled Proteins: Add streptavidin beads to the labeled proteome to capture the biotinylated proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[3]

In Situ (Click Chemistry) ABPP Protocol:

-

Cellular Labeling: Treat living cells with a cell-permeable ABP containing a bio-orthogonal handle (e.g., an alkyne).

-

Cell Lysis: Lyse the cells to release the cellular proteins.

-

Click Chemistry: Add a reporter tag containing a complementary reactive group (e.g., an azide-biotin) to the lysate. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will covalently link the reporter tag to the probe-labeled proteins.

-

Enrichment and Analysis: Proceed with the enrichment and mass spectrometry analysis steps as described in the in vitro protocol.

Photoaffinity Labeling (PAL)

PAL experiments involve the use of a photoactivatable probe to covalently capture interacting proteins upon UV irradiation.[5]

Live Cell Photoaffinity Labeling Protocol:

-

Probe Incubation: Treat live cells with the photoaffinity probe.

-

UV Irradiation: Expose the cells to UV light (e.g., 350 nm) for a specific duration to induce covalent cross-linking between the probe and its target proteins.[8]

-

Cell Lysis: Lyse the irradiated cells to release the proteome.

-

Click Chemistry (if applicable): If the probe contains a bio-orthogonal handle, perform a click chemistry reaction to attach a reporter tag.

-

Enrichment: Use affinity purification (e.g., streptavidin beads for biotin-tagged probes) to enrich the probe-labeled proteins.

-

Analysis: Analyze the enriched proteins by SDS-PAGE and in-gel fluorescence or by mass spectrometry.[9]

Biotinylation Pull-Down Assay

This method is used to isolate and identify proteins that interact with a biotinylated "bait" protein.

Biotinylated Protein Pull-Down Protocol:

-

Immobilization of Bait Protein: Incubate streptavidin-coated magnetic beads with the biotinylated bait protein to immobilize it.

-

Incubation with Prey Proteins: Add the cell lysate containing potential "prey" proteins to the beads and incubate to allow for protein-protein interactions to occur.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound protein complexes from the beads using a suitable elution buffer (e.g., containing a competitive analyte or a low pH buffer).[7]

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[7]

Quantitative Data Presentation

A key aspect of proteomics is the quantitative analysis of protein abundance or activity. Several methods are employed in conjunction with chemical probes to achieve this, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4][10] The data from these experiments are typically summarized in tables for clear comparison.

Table 1: Example of Quantitative ABPP Data using SILAC

| Protein ID | Gene Name | H/L Ratio | p-value | Function |

| P04049 | ALDOA | 2.5 | 0.001 | Glycolysis |

| P62258 | PPIA | 0.8 | 0.05 | Protein folding |

| Q06830 | PRDX1 | 3.1 | <0.001 | Redox regulation |

| P08670 | VIM | 1.2 | 0.21 | Cytoskeleton |

H/L Ratio: Ratio of the abundance of the protein in the "heavy" isotope-labeled sample to the "light" isotope-labeled sample.

Table 2: Example of Quantitative PAL Data using iTRAQ

| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Cellular Component |

| P00533 | EGFR | 4.2 | <0.001 | Plasma membrane |

| P27361 | GRB2 | 3.8 | 0.002 | Cytoplasm |

| P42336 | STAT3 | 1.5 | 0.15 | Nucleus |

| Q13485 | PIK3R1 | 3.5 | 0.003 | Cytoplasm |

Fold Change: The ratio of protein abundance in the treated sample compared to the control sample.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz (DOT language).

Experimental Workflows

Signaling Pathway

Logical Relationships

References

- 1. nautilus.bio [nautilus.bio]

- 2. researchgate.net [researchgate.net]

- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. bioclone.net [bioclone.net]

- 8. researchgate.net [researchgate.net]

- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotech.cornell.edu [biotech.cornell.edu]

Methodological & Application

Application Notes and Protocols for DCG-04 Labeling of Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to specifically target and covalently modify the active site of cysteine cathepsins.[1][2][3] Structurally, it is a biotinylated derivative of the natural product E-64, featuring an epoxide electrophile that forms a stable thioether bond with the catalytic cysteine residue in the active site of these proteases.[4][5][6] This targeted labeling allows for the specific detection and quantification of active cysteine cathepsins within complex biological samples, such as cell lysates and intact cultured cells.[7][8][9] The biotin tag enables subsequent detection and purification of the labeled enzymes using streptavidin-based methods.[10] This document provides detailed protocols for the use of DCG-04 in cultured cells, offering valuable insights for researchers in cell biology, immunology, and cancer biology, as well as for professionals in drug development targeting cysteine proteases.

Principle of DCG-04 Labeling

DCG-04 acts as a mechanism-based inhibitor. The epoxide ring is subject to nucleophilic attack by the active site cysteine of a target protease. This reaction is facilitated by the peptide backbone of DCG-04, which directs the probe to the active site. The resulting covalent bond formation is essentially irreversible, leading to the specific labeling of active proteases. Inactive pro-enzymes or inhibitor-bound enzymes will not be labeled. This activity-dependent labeling is a key advantage of DCG-04 over antibody-based methods that detect both active and inactive forms of an enzyme.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of DCG-04 labeling in cultured cells, derived from various studies.

Table 1: Recommended DCG-04 Concentration Ranges for Labeling

| Application | Cell/Lysate Type | Recommended Concentration | Reference |

| In vitro (Cell Lysates) | J774 Macrophage Lysates | 1 - 10 µM | [9] |

| In vitro (Cell Lysates) | RAW264.7 Macrophage Lysates | 1 - 10 µM | [1] |

| In vitro (Cell Lysates) | Rat Liver Lysates | 1 - 5 µM | [7] |

| In vivo (Intact Cells) | KG-1 Cells | 5 µM | [7] |

| In vivo (Intact Cells) | Macrophages | Up to 13 µM | [1] |

Table 2: Typical Incubation Times and Temperatures

| Application | Incubation Time | Incubation Temperature | Reference |

| In vitro (Cell Lysates) | 30 - 60 minutes | Room Temperature or 37°C | [7][9] |

| In vivo (Intact Cells) | 30 minutes - 1 hour | 37°C | [1][7] |

Signaling Pathway and Experimental Workflow Diagrams

Cysteine Cathepsin Activity and DCG-04 Inhibition Pathway

References

- 1. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Probing the Proteome: A Detailed Guide to DCG-04 Western Blotting for Cysteine Protease Activity Profiling

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papain-like cysteine proteases, such as cathepsins, are crucial regulators of numerous physiological processes and are implicated in various diseases, including cancer and neurodegenerative disorders. Traditional Western blotting provides information on the total protein levels but fails to distinguish between the active and inactive forms of an enzyme. DCG-04 is a powerful activity-based probe (ABP) that addresses this limitation. As a biotinylated derivative of the irreversible cysteine protease inhibitor E-64, DCG-04 covalently modifies the active-site cysteine of papain-like cysteine proteases in an activity-dependent manner.[1][2] This allows for the specific detection and quantification of the catalytically active fraction of these enzymes within complex biological samples. This document provides a comprehensive, step-by-step guide for utilizing DCG-04 in a Western blotting workflow to profile active cysteine proteases.

Principle and Mechanism of Action

DCG-04 is composed of three key moieties: an epoxide "warhead" that irreversibly binds to the active site cysteine, a peptide recognition sequence, and a biotin tag for detection.[3] The labeling process is dependent on the catalytic activity of the protease; only active enzymes will react with the probe. Following labeling, the biotinylated proteases can be separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent signal.

Caption: Mechanism of DCG-04 covalent labeling of an active cysteine protease.

Experimental Protocols

This section details the step-by-step protocol for performing DCG-04 Western blotting, from sample preparation to data analysis.

I. Materials and Reagents

Table 1: Key Reagents and Recommended Concentrations

| Reagent | Stock Concentration | Working Concentration |

| DCG-04 | 1 mM in DMSO | 1-10 µM |

| Lysis Buffer (pH 5.5) | - | - |

| Dithiothreitol (DTT) | 1 M | 1-5 mM |

| Protease Inhibitor Cocktail | 100x | 1x (optional, without cysteine protease inhibitors) |

| Laemmli Sample Buffer | 4x | 1x |

| Streptavidin-HRP | 1 mg/mL | 1:2000 - 1:5000 dilution |

| ECL Substrate | - | As per manufacturer's instructions |

II. Step-by-Step Protocol

Caption: Experimental workflow for DCG-04 Western blotting.

1. Sample Preparation (Cell/Tissue Lysis)

-

Prepare a lysis buffer with a pH optimal for cysteine protease activity (typically pH 5.5). A recommended buffer composition is 50 mM sodium acetate, 5 mM DTT, and 0.5% Triton X-100, adjusted to pH 5.5.

-

For adherent cells, wash with ice-cold PBS, then add lysis buffer and scrape the cells. For suspension cells, pellet the cells and resuspend in lysis buffer. For tissues, homogenize in lysis buffer on ice.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

2. DCG-04 Labeling

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

In a microcentrifuge tube, dilute 20-50 µg of protein lysate to a final volume of 50 µL with lysis buffer.

-

Add DCG-04 to a final concentration of 1-10 µM. A good starting point is 2 µM.[4]

-

Negative Control: In a separate tube, pre-incubate the lysate with an excess of the general cysteine protease inhibitor E-64 (50 µM) for 30 minutes at room temperature before adding DCG-04. This will demonstrate the specificity of the probe labeling.

-

Incubate the reactions for 1 hour at 37°C.[4]

-

Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

3. SDS-PAGE and Protein Transfer

-

Load the boiled samples onto a polyacrylamide gel (12-15% is suitable for most cathepsins).

-

Run the gel according to standard procedures to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Membrane Blocking and Streptavidin-HRP Incubation

-

Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a 1:2000 to 1:5000 dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature with gentle agitation.[5]

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

5. Chemiluminescent Detection and Data Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

Analyze the band intensities using appropriate image analysis software. The signal intensity of the bands corresponds to the amount of active protease.

Data Presentation and Interpretation

Quantitative data from DCG-04 Western blotting experiments should be presented in a clear and organized manner to facilitate comparison between samples.

Table 2: Example of Quantitative Data Summary

| Sample | Condition | Protein Load (µg) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | Untreated | 30 | 1.00 | 1.0 |

| Treatment A | Drug X | 30 | 0.45 | 0.45 |

| Treatment B | Drug Y | 30 | 1.82 | 1.82 |

| Negative Control | E-64 Pre-incubation | 30 | 0.05 | - |

Interpretation of Results:

-

Specific Bands: The appearance of distinct bands in the DCG-04 labeled lanes, which are absent or significantly reduced in the E-64 pre-incubated control lane, indicates the presence of active cysteine proteases.

-

Molecular Weight: The molecular weight of the labeled bands can provide a preliminary identification of the specific cysteine proteases (e.g., active cathepsin B is typically around 25-30 kDa).

-

Quantitative Changes: Changes in band intensity between different experimental conditions reflect alterations in the activity of the specific proteases.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | Inactive proteases in the sample. | Ensure fresh samples and appropriate lysis conditions to maintain enzyme activity. |

| Insufficient DCG-04 concentration. | Optimize the DCG-04 concentration (try a range from 1-10 µM). | |

| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. | |

| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Streptavidin-HRP concentration too high. | Decrease the concentration of streptavidin-HRP. | |

| Non-specific bands | Endogenous biotinylated proteins. | Consider using avidin/biotin blocking steps before streptavidin-HRP incubation if this is a persistent issue. |

| Non-specific binding of DCG-04. | Ensure the E-64 control is included to confirm the specificity of the labeled bands. |

By following this detailed guide, researchers can effectively utilize DCG-04 Western blotting to gain valuable insights into the activity of cysteine proteases in their biological systems of interest. This technique provides a powerful tool for studying enzyme function in health and disease and for evaluating the efficacy of potential therapeutic inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Preparing Tissue Lysates for DCG04 Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCG04 is an activity-based probe (ABP) used for the profiling of active cysteine cathepsins.[1] Derived from the irreversible cysteine protease inhibitor E-64, this compound features a biotin tag that allows for the detection and enrichment of labeled enzymes.[2] This powerful tool enables the study of cathepsin activity in complex biological samples, such as tissue lysates, providing insights into various physiological and pathological processes, including cancer progression.[3][4]

These application notes provide detailed protocols for the preparation of tissue lysates, labeling with this compound, and downstream analysis.

Data Presentation

Table 1: Recommended Lysis Buffers for Cysteine Cathepsin Activity Profiling

| Lysis Buffer Component | Concentration | Purpose |

| Tris-HCl or Citrate-Phosphate | 50 mM | Buffering agent to maintain optimal pH |

| NaCl | 150 mM | Maintains ionic strength |

| EDTA | 1 mM | Chelates divalent cations |

| DTT | 1-5 mM | Reducing agent to maintain active site cysteine |

| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5-1.0% (v/v) | Solubilizes proteins |

| Protease Inhibitor Cocktail (cysteine protease inhibitors omitted) | As recommended by manufacturer | Prevents degradation by other proteases |

| pH | 6.0 - 7.2 | Optimal pH range for many cathepsin activities |

Note: The optimal lysis buffer may vary depending on the tissue type and the specific cathepsins of interest. It is recommended to empirically determine the best conditions. Avoid strong detergents like SDS in the initial lysis step as they can denature enzymes.

Table 2: this compound Labeling Reaction Parameters

| Parameter | Recommended Value | Notes |

| This compound Concentration | 1-10 µM | Start with a lower concentration and optimize as needed. Higher concentrations may lead to off-target labeling. |

| Protein Concentration | 1-2 mg/mL | Ensure sufficient protein for detection. |

| Incubation Temperature | Room Temperature (25°C) or 37°C | 37°C may enhance labeling but could also increase protein degradation. |